molecular formula C13H17ClN2O B1669081 Cirazoline hydrochloride CAS No. 40600-13-3

Cirazoline hydrochloride

Cat. No. B1669081
CAS RN: 40600-13-3
M. Wt: 252.74 g/mol
InChI Key: XFRXWLWUUDJHPB-UHFFFAOYSA-N
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Description

Cirazoline hydrochloride is a potent competitive full α1A-adrenergic receptor (α1A-AR) agonist . It is also a partial agonist at α1B-AR and α1D-AR . This combination of properties could make Cirazoline an effective vasoconstricting agent .


Synthesis Analysis

Imidazoline, the class of compounds to which Cirazoline belongs, is found in numerous natural and pharmaceutical products . The synthesis of imidazoline involves the combination of styrene, acetonitrile, an iron catalyst, and a nitrene precursor .


Molecular Structure Analysis

The molecular formula of Cirazoline hydrochloride is C13H17ClN2O . The InChI string is InChI=1S/C13H16N2O.ClH/c1-2-4-12 (11 (3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2, (H,14,15);1H .


Physical And Chemical Properties Analysis

Cirazoline hydrochloride has a molecular weight of 252.74 g/mol . It appears as a solid and is white to off-white in color . It is soluble in water .

Scientific Research Applications

1. Interaction with Alpha-1 Adrenergic and Imidazoline Receptors

Cirazoline hydrochloride has been studied for its interaction with alpha-1 adrenergic and imidazoline receptors. It is a potent alpha-1 adrenergic agonist and exhibits high affinity for imidazoline receptors, making it unique among imidazolines. This combination of activities could make cirazoline a particularly effective vasoconstricting agent. Studies have used cirazoline as a probe to characterize imidazoline recognition sites present in various tissues, including rat brain, kidney, and pancreatic beta cells (Ruffolo & Waddell, 1982); (Angel et al., 1995).

2. Pharmacological Effects on the Nervous System

The pharmacological effects of cirazoline on the nervous system have been investigated, particularly its impact on memory and cognitive functions. For instance, the alpha-1 adrenergic agonist properties of cirazoline have been examined for effects on spatial working memory performance in aged monkeys, showing that it can impair delayed response performance, suggesting its influence on prefrontal cortical function (Arnsten & Jentsch, 1997).

3. Interaction with Vascular Smooth Muscle

Cirazoline has been studied for its interaction with vascular smooth muscle, particularly in terms of vasoconstriction. It behaves as a preferential alpha 1-adrenoceptor agonist in vascular smooth muscle, with its vasoconstrictive effects being selectively blocked by alpha 1-adrenoceptor antagonists. This research aids in understanding the pharmacomechanical coupling for alpha-adrenoceptors and the role of receptor-operated calcium channels in vasoconstriction (Cavero et al., 1983).

4. Neuroprotective Potential

Cirazoline has also been considered for its neuroprotective potential. For example, its interactions with alpha-adrenoceptors have been explored in the context of neurological conditions and treatments, although specific studies focusing on its direct neuroprotective effects are less prominent in the literature.

ConclusionCirazoline hydrochloride, primarily recognized for its interactions with alpha-1 adrenergic and imidazoline receptors, has various applications

Neuroprotective Potential of Cirazoline Hydrochloride

Neuroprotection and Cognitive Functions

Cirazoline hydrochloride's impact on cognitive functions, particularly in aged rhesus monkeys, has been examined. The findings suggest that low doses of cirazoline impair spatial working memory performance. This impairment was not attributed to nonspecific behavioral changes but rather to the drug's interaction with alpha-1 adrenergic receptors. Intriguingly, at higher doses, cirazoline occasionally improved performance, possibly due to its additional affinity for imidazoline receptors (Arnsten & Jentsch, 1997).

Interaction with Neurotransmitter Systems

Research has explored cirazoline's effects on neurotransmitter systems, particularly its influence on alpha-adrenoceptors. For instance, studies have shown that cirazoline can act as a potent alpha-1 adrenergic receptor agonist and an alpha-2 adrenergic antagonist. This combination of activities is unique among imidazolines and may influence its neuropharmacological effects (Ruffolo & Waddell, 1982).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If it comes in contact with skin, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution .

properties

IUPAC Name

2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRXWLWUUDJHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2OCC3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59939-16-1 (Parent)
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70193610
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cirazoline hydrochloride

CAS RN

40600-13-3
Record name 1H-Imidazole, 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040600133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-Cyclopropylphenoxy)methyl)-4,5-dihydro-1H-imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazolium chloride
Source European Chemicals Agency (ECHA)
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Record name Cirazoline hydrochloride
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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